molecular formula C17H26N2O B4941255 1-benzyl-N-(tert-butyl)-4-piperidinecarboxamide

1-benzyl-N-(tert-butyl)-4-piperidinecarboxamide

Cat. No. B4941255
M. Wt: 274.4 g/mol
InChI Key: QARCOPDMYGQRIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-N-(tert-butyl)-4-piperidinecarboxamide, also known as BTCP, is a chemical compound that belongs to the class of piperidine derivatives. It is a potent and selective dopamine reuptake inhibitor that has been widely studied for its potential therapeutic applications in the treatment of various neurological disorders.

Scientific Research Applications

1-benzyl-N-(tert-butyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and depression. It has been shown to increase the levels of dopamine in the brain, which is a neurotransmitter that plays a critical role in regulating mood, motivation, and movement. 1-benzyl-N-(tert-butyl)-4-piperidinecarboxamide has also been studied for its potential use as a tool in neuroscience research to study the function of dopamine neurons and their role in various neurological disorders.

Mechanism of Action

1-benzyl-N-(tert-butyl)-4-piperidinecarboxamide works by inhibiting the reuptake of dopamine, which increases the levels of dopamine in the brain. This leads to an increase in the activation of dopamine receptors, which are responsible for regulating mood, motivation, and movement. The exact mechanism of action of 1-benzyl-N-(tert-butyl)-4-piperidinecarboxamide is not fully understood, but it is believed to involve the binding of 1-benzyl-N-(tert-butyl)-4-piperidinecarboxamide to the dopamine transporter protein, which prevents the reuptake of dopamine into the presynaptic neuron.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-benzyl-N-(tert-butyl)-4-piperidinecarboxamide are primarily related to its ability to increase the levels of dopamine in the brain. This leads to an increase in the activation of dopamine receptors, which can have a range of effects on mood, motivation, and movement. 1-benzyl-N-(tert-butyl)-4-piperidinecarboxamide has been shown to improve motor function in animal models of Parkinson's disease and to improve attention and cognitive function in animal models of ADHD.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-benzyl-N-(tert-butyl)-4-piperidinecarboxamide in lab experiments is its high potency and selectivity for the dopamine transporter. This allows researchers to study the specific effects of dopamine reuptake inhibition on various neurological processes. However, one of the main limitations of using 1-benzyl-N-(tert-butyl)-4-piperidinecarboxamide is its potential for abuse and addiction. Therefore, it is important to handle and store 1-benzyl-N-(tert-butyl)-4-piperidinecarboxamide safely and to use it only for research purposes.

Future Directions

There are several future directions for research on 1-benzyl-N-(tert-butyl)-4-piperidinecarboxamide. One area of research is the development of new and more effective dopamine reuptake inhibitors for the treatment of neurological disorders. Another area of research is the study of the long-term effects of dopamine reuptake inhibition on brain function and behavior. Additionally, 1-benzyl-N-(tert-butyl)-4-piperidinecarboxamide could be used as a tool in neuroscience research to study the function of dopamine neurons and their role in various neurological disorders. Overall, the potential therapeutic applications of 1-benzyl-N-(tert-butyl)-4-piperidinecarboxamide and its role in neuroscience research make it an important area of study for future research.
Conclusion
In conclusion, 1-benzyl-N-(tert-butyl)-4-piperidinecarboxamide, or 1-benzyl-N-(tert-butyl)-4-piperidinecarboxamide, is a potent and selective dopamine reuptake inhibitor that has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. The synthesis method of 1-benzyl-N-(tert-butyl)-4-piperidinecarboxamide has been well established, and it has been used in numerous studies to produce high-quality 1-benzyl-N-(tert-butyl)-4-piperidinecarboxamide for research purposes. The biochemical and physiological effects of 1-benzyl-N-(tert-butyl)-4-piperidinecarboxamide are primarily related to its ability to increase the levels of dopamine in the brain, which can have a range of effects on mood, motivation, and movement. While 1-benzyl-N-(tert-butyl)-4-piperidinecarboxamide has several advantages for lab experiments, it is important to handle and store it safely and to use it only for research purposes. Overall, the potential therapeutic applications of 1-benzyl-N-(tert-butyl)-4-piperidinecarboxamide and its role in neuroscience research make it an important area of study for future research.

Synthesis Methods

The synthesis of 1-benzyl-N-(tert-butyl)-4-piperidinecarboxamide involves the reaction of benzyl cyanide with tert-butylamine to form 1-benzyl-N-(tert-butyl) piperidine-4-carbonitrile, which is then reduced with lithium aluminum hydride to yield 1-benzyl-N-(tert-butyl)-4-piperidinecarboxamide. The synthesis method has been well established and has been used in numerous studies to produce high-quality 1-benzyl-N-(tert-butyl)-4-piperidinecarboxamide for research purposes.

properties

IUPAC Name

1-benzyl-N-tert-butylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O/c1-17(2,3)18-16(20)15-9-11-19(12-10-15)13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QARCOPDMYGQRIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1CCN(CC1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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